

Technical Masterfile: Methyl 3,5-Diethoxybenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Methyl 3,5-diethoxybenzoate

CAS No.: 198623-55-1

Cat. No.: B1452530

[Get Quote](#)

Executive Summary & Strategic Utility

Methyl 3,5-diethoxybenzoate is a specialized aromatic ester primarily utilized as a regiochemical scaffold in the synthesis of poly(aryl ether) dendrimers (specifically Fréchet-type dendrons) and as a lipophilic intermediate in pharmaceutical medicinal chemistry.

Unlike its 3,4-substituted counterparts (often associated with isoquinoline alkaloids like Drotaverine), the 3,5-substitution pattern provides a unique "meta-branching" geometry. This geometry is critical for maximizing steric bulk in supramolecular assemblies and creating void spaces in functional materials.[1] For drug development professionals, this molecule serves as a robust precursor for generating 3,5-diethoxybenzoic acid moieties, which are used to modulate the lipophilicity (LogP) and metabolic stability of drug candidates targeting hydrophobic pockets.[1]

This guide details the optimized synthesis, purification, and validation of **Methyl 3,5-diethoxybenzoate**, moving beyond generic recipes to focus on process causality and yield maximization.

Chemical Identity & Physiochemical Profile[1][2][3]

[4][5]

Property	Specification
Chemical Name	Methyl 3,5-diethoxybenzoate
CAS Number	198623-55-1
Molecular Formula	C ₁₂ H ₁₆ O ₄
Molecular Weight	224.25 g/mol
Structural Core	Benzoate Ester (Meta-substituted)
Physical State	White to Off-White Crystalline Solid
Solubility	Soluble in CH ₂ Cl ₂ , Acetone, EtOAc, THF; Insoluble in H ₂ O
Key Precursor	Methyl 3,5-dihydroxybenzoate (CAS 2150-44-9)
Primary Reactivity	Nucleophilic substitution (Alkylation), Hydrolysis (Ester cleavage)

Core Synthesis: Optimized Williamson Etherification

Objective: Synthesize **Methyl 3,5-diethoxybenzoate** via bis-O-alkylation of Methyl 3,5-dihydroxybenzoate.

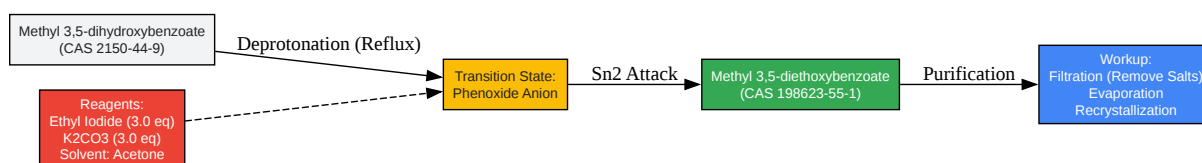
Mechanistic Rationale

The synthesis relies on a standard Williamson ether synthesis.[1] However, the choice of base and solvent is critical to prevent C-alkylation side reactions and ensure complete conversion of both hydroxyl groups.[1]

- **Base Selection (K₂CO₃):** Anhydrous Potassium Carbonate is preferred over stronger bases (like NaH) to minimize ester hydrolysis side reactions while sufficiently deprotonating the phenolic hydroxyls (pKa ~10).[1]
- **Solvent Choice (Acetone vs. DMF):**

- Acetone:[2][3] Easier workup (low boiling point), but slower kinetics.[1]
- DMF: Faster kinetics due to high dielectric constant, but requires aqueous workup which can complicate isolation.[1]
- Recommendation: Use Acetone for gram-scale purity; use DMF for kilogram-scale throughput.[1]

Visual Workflow (DOT Diagram)



[Click to download full resolution via product page](#)

Caption: Figure 1. Bis-alkylation workflow maximizing O-selectivity via weak inorganic base mediation.[1]

Detailed Protocol (Self-Validating System)

Reagents:

- Methyl 3,5-dihydroxybenzoate (1.0 eq)[1]
- Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (3.0 eq) – Excess ensures complete bis-alkylation. [1]
- Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)[1]
- Acetone (Reagent grade, dried over MgSO₄ if necessary)
- Catalyst (Optional): 18-Crown-6 (0.05 eq) – Accelerates reaction if using EtBr.[1]

Step-by-Step Methodology:

- Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) to prevent oxidation of the phenoxide intermediate.[1]
- Solvation: Dissolve Methyl 3,5-dihydroxybenzoate in Acetone (0.5 M concentration).
- Activation: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes. Checkpoint: The mixture should become a suspension.[1] A color change (slight yellowing) indicates phenoxide formation.[1]
- Alkylation: Add Ethyl Iodide dropwise via syringe.
 - Critical Control: If using Ethyl Bromide, add 18-Crown-6 here to catalyze the phase transfer and nucleophilicity.[1]
- Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 12–24 hours.
 - Validation: Monitor via TLC (Silica, 20% EtOAc in Hexanes).[1] The starting material (R_f ~0.[1]2) should disappear, and a new non-polar spot (R_f ~0.[1]6) should appear. If a "middle spot" persists, it is the mono-ethoxy intermediate; extend reflux time.[1]
- Workup:
 - Cool to room temperature.[1][4][3][5]
 - Filter off the inorganic solids (K₂CO₃/KI).[1] Wash the filter cake with fresh acetone.[1]
 - Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude solid.[1]
- Purification: Recrystallize from minimal hot Ethanol or Methanol.
 - Target Yield: >90%.[1][4][2][3][6][7]
 - Target Purity: >98% (HPLC).[1][6]

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Technique	Diagnostic Signal	Interpretation
^1H NMR (CDCl_3)	δ 1.41 (t, 6H)	Methyl protons of the two ethoxy groups ($-\text{OCH}_2\text{CH}_3$). [1]
δ 3.90 (s, 3H)	Methyl ester protons ($-\text{COOCH}_3$). [1]	
δ 4.05 (q, 4H)	Methylene protons of ethoxy groups ($-\text{OCH}_2\text{CH}_3$). [1]	
δ 6.63 (t, 1H)	Aromatic proton at position 4 (between ethoxy groups). [1]	
δ 7.16 (d, 2H)	Aromatic protons at positions 2 and 6. [1]	
IR Spectroscopy	1720 cm^{-1}	Strong Carbonyl ($\text{C}=\text{O}$) stretch of the ester.
$1590, 1160\text{ cm}^{-1}$	C–O–C ether stretching vibrations. [1]	

Common Impurity Profile:

- Mono-ethoxy derivative: Result of incomplete reaction.[\[1\]](#) Detected by a broad -OH stretch in IR ($\sim 3400\text{ cm}^{-1}$) and complex aromatic region in NMR.[\[1\]](#)
- Hydrolysis Product (Acid): Result of wet solvent.[\[1\]](#) Detected by loss of methyl ester singlet (δ 3.[\[1\]](#)90) and appearance of broad carboxylic acid proton ($\delta >10.0$).[\[1\]](#)

Downstream Applications: The "Dendrimer Logic"

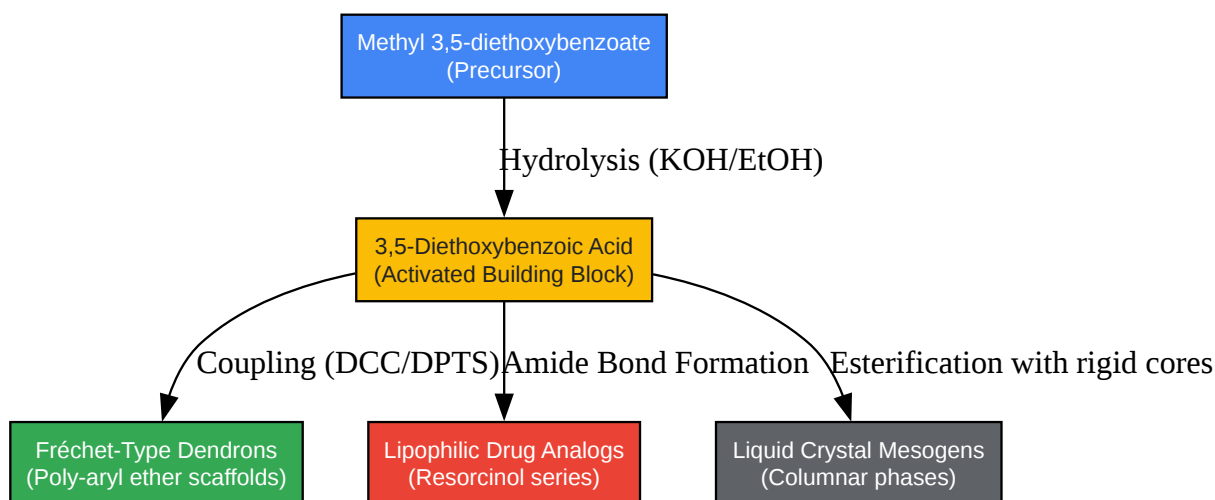
While useful as a standalone intermediate, **Methyl 3,5-diethoxybenzoate** is most powerful when converted into a reactive building block for convergent dendrimer synthesis.

Hydrolysis to 3,5-Diethoxybenzoic Acid

To couple this unit to a drug payload or a dendrimer core, the ester must be hydrolyzed to the acid (CAS 1132-92-9).

- Reagents: KOH (4 eq), Ethanol/Water (9:1).[1]
- Conditions: Reflux 2 hours -> Acidify with HCl.
- Utility: The resulting acid is coupled using DCC/DMAP to amine-containing drugs to increase lipophilicity or to poly-functional cores to build "Generation 1" dendrimers.[1]

Application Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Figure 2. Divergent utility of the 3,5-diethoxy motif in materials science and medicinal chemistry.

Safety & Handling (E-E-A-T Compliance)

- Alkyl Halides (EtI/EtBr): Potent alkylating agents.[1] Suspected carcinogens.[1] Handle in a fume hood. Neutralize excess alkyl halide with aqueous ammonia or thiosulfate before disposal.[1]
- Potassium Carbonate: Irritant dust.[1] Use a mask during weighing.[1]
- Storage: Store the final ester in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizers.[1]

References

- Percec, V., et al. (2000).[1] "Self-Assembly of Fluorinated Dendrons." Journal of the American Chemical Society.[1] (Demonstrates the utility of 3,5-substituted benzoates in supramolecular chemistry).
- Hawker, C. J., & Fréchet, J. M. J. (1990).[1] "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society.[1] (Foundational text on using 3,5-dihydroxy/alkoxy motifs for branching).
- PubChem Compound Summary. (2025). "**Methyl 3,5-diethoxybenzoate** (CAS 198623-55-1)."[1][5][8] National Center for Biotechnology Information.[1] (Source for CAS verification).
- Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Authoritative source for standard Williamson Ether Synthesis protocols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 3,5-Dimethoxybenzoate | C₁₀H₁₂O₄ | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 3,5-Dimethoxybenzoate | 2150-37-0 | TCI Deutschland GmbH [tcichemicals.com]
- 5. 198623-55-1 · Methyl 3,5-diethoxybenzoate · Methyl 3,5-diethoxybenzoate 【詳細情報】 | 試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. RU2661150C2 - Method for preparation of drotaverine hydrochloride - Google Patents [patents.google.com]

- [7. RU2561489C2 - Drotaverine synthesis method - Google Patents \[patents.google.com\]](#)
- [8. scribd.com \[scribd.com\]](#)
- To cite this document: BenchChem. [Technical Masterfile: Methyl 3,5-Diethoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1452530/docs#technical-masterfile-methyl-3-5-diethoxybenzoate\]](https://www.benchchem.com/product/b1452530/docs#technical-masterfile-methyl-3-5-diethoxybenzoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)